molecular formula C13H15BrN2O2S B2480856 Ethyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide CAS No. 1798732-59-8

Ethyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide

Cat. No.: B2480856
CAS No.: 1798732-59-8
M. Wt: 343.24
InChI Key: BMRIMFCCSIWXNQ-UHFFFAOYSA-N
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Description

Ethyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide is a thiazole-based heterocyclic compound featuring a 3-(aminomethyl)phenyl substituent at the 2-position of the thiazole ring and an ethyl carboxylate group at the 4-position, with a hydrobromide counterion. Thiazole derivatives are widely studied for their pharmacological relevance, including antimicrobial, antiviral, and receptor-binding activities .

Properties

IUPAC Name

ethyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S.BrH/c1-2-17-13(16)11-8-18-12(15-11)10-5-3-4-9(6-10)7-14;/h3-6,8H,2,7,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRIMFCCSIWXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=CC(=C2)CN.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the thiazole ring.

    Esterification: The carboxylate group is introduced through esterification, typically using ethanol and an acid catalyst.

    Formation of the Hydrobromide Salt: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being common choices.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Biological Activities

Ethyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide exhibits several biological activities that make it a valuable compound in research:

  • Antimicrobial Activity : Studies indicate that derivatives of thiazole compounds, including this hydrobromide, demonstrate significant antibacterial properties against various strains, including Bacillus subtilis and Aspergillus niger .
  • Anticancer Potential : Thiazole derivatives have been investigated for their ability to inhibit tumor growth and proliferation. The compound's structure allows it to interact with specific biological targets involved in cancer cell signaling pathways .
  • Anticonvulsant Effects : Some thiazole-based compounds have shown promise in preclinical models for treating epilepsy and other neurological disorders .

Case Studies

  • Antimicrobial Study : Research published in Chemistry & Biology Interface demonstrated that derivatives of ethyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate were effective against multiple bacterial strains. The study highlighted the importance of substituents on the phenyl ring in enhancing biological activity .
  • Anticancer Research : A review article discussed various thiazole derivatives' mechanisms of action against cancer cells, emphasizing the role of ethyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate in inhibiting cell proliferation through specific pathway interactions .

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide involves its interaction with biological targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the thiazole ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Property Comparisons
Compound Name Substituent (Thiazole 2-position) Counterion Key Features Potential Applications
Ethyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide 3-(Aminomethyl)phenyl Hydrobromide Basic amine for salt formation; enhanced solubility CNS-targeting drugs (e.g., 5-HT receptor modulation)
Ethyl 2-{[dimethyl(oxo)-λ6-sulfanylidene]amino}-1,3-thiazole-4-carboxylate hydrobromide () Sulfoximide group Hydrobromide Electrophilic sulfoximide; potential for redox activity Catalysis or reactive intermediates
Ethyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate () 3-Trifluoromethylphenyl None Lipophilic CF3 group; electron-withdrawing effects Agrochemicals or antifungals
Eletriptan hydrobromide () Indole-based structure Hydrobromide 5-HT1B/1D/1F receptor agonist Migraine treatment

Substituent Effects on Physicochemical Properties

  • Aminomethylphenyl vs. Trifluoromethylphenyl (): The 3-(aminomethyl)phenyl group introduces polarity and hydrogen-bonding capacity, improving aqueous solubility (especially as a hydrobromide salt). In contrast, the trifluoromethyl group in enhances lipophilicity, favoring membrane permeability but reducing water solubility .
  • Hydrobromide vs. Free Base (): Hydrobromide salts (e.g., target compound, ) typically exhibit higher crystallinity and stability compared to free bases. This is critical for pharmaceutical formulations, as seen in eletriptan hydrobromide’s bioavailability .

Biological Activity

Ethyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylate hydrobromide is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its synthesis, biological activities, and the underlying mechanisms through which it exerts its effects.

Chemical Structure and Properties

The compound has the following molecular formula: C12H12N2O2S·HBr. Its structure features a thiazole ring, which is known for its diverse biological activities, including anticancer properties. The presence of the aminomethyl group on the phenyl ring enhances its reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available thiazole derivatives. The synthetic pathway often includes:

  • Formation of the thiazole ring.
  • Introduction of the aminomethyl group via nucleophilic substitution.
  • Esterification to form the ethyl ester.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of thiazole derivatives, including this compound. Notable findings include:

  • Cell Line Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. For instance, in vitro assays showed that it has a GI50 value (the concentration required to inhibit cell growth by 50%) comparable to established chemotherapeutics .
  • Mechanism of Action : Research indicates that compounds with similar structures often induce apoptosis in cancer cells through mechanisms such as:
    • Inhibition of key signaling pathways involved in cell proliferation.
    • Induction of oxidative stress leading to cell death.
CompoundCell Line TestedGI50 (µM)Mechanism
Ethyl 2-[3-(aminomethyl)phenyl]-1,3-thiazole-4-carboxylateRPMI-8226 (leukemia)0.08Apoptosis induction
Similar Thiazole DerivativeVarious Tumor Lines~38.3Cell cycle arrest

Other Biological Activities

In addition to its anticancer properties, this compound has been reported to exhibit:

  • Antioxidant Activity : Compounds in this class have shown potential in scavenging free radicals and reducing oxidative stress .
  • Antimicrobial Effects : Some thiazole derivatives demonstrate antibacterial and antifungal properties, making them candidates for further investigation in infectious disease treatment .

Case Studies

  • Study on Antitumor Activity : A study conducted by the National Cancer Institute (NCI) evaluated a series of thiazole derivatives, including this compound. The results indicated broad-spectrum antitumor activity with specific efficacy against leukemia cell lines .
  • Mechanistic Insights : Another research effort focused on understanding how these compounds affect cellular pathways involved in cancer progression. It was found that certain derivatives could inhibit SIRT2 (a protein associated with cancer), leading to increased acetylation of α-tubulin and subsequent cell cycle arrest .

Q & A

Q. What are the key steps and analytical methods for synthesizing and characterizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the thiazole core followed by functionalization of the phenyl group with an aminomethyl moiety. Critical steps include:

  • Reaction monitoring : Thin-layer chromatography (TLC) is used to track intermediate formation and reaction completion .
  • Structural confirmation : Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C) identifies proton environments, such as the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and ethyl ester (δ 1.3–1.5 ppm for CH3_3, δ 4.3–4.5 ppm for CH2_2) . Mass spectrometry (MS) confirms molecular weight and hydrobromide salt formation .

Q. How does the ethyl ester group influence solubility and reactivity?

The ethyl ester enhances solubility in organic solvents (e.g., DCM, THF), facilitating purification and subsequent reactions. However, it may limit aqueous solubility, necessitating derivatization (e.g., hydrolysis to carboxylic acid) for biological assays .

Q. What biological activities are associated with the thiazole-aminomethylphenyl scaffold?

Thiazole derivatives are studied for antimicrobial, anticancer, and enzyme-inhibitory properties. The aminomethylphenyl group may enhance target binding via hydrogen bonding or π-π stacking with biological macromolecules .

Advanced Research Questions

Q. How can structural analogs be designed to resolve contradictions in biological activity data?

Discrepancies in activity (e.g., varying IC50_{50} values across assays) may arise from differences in substituent positioning or salt form. For example:

  • Substituent variation : Replacing the ethyl ester with a methyl ester (e.g., as in Ethyl 2-(4-methylbenzamido)-1,3-thiazole-4-carboxylate) alters lipophilicity and target affinity .
  • Salt form : Hydrobromide vs. hydrochloride salts may affect solubility and bioavailability . Systematic SAR studies using analogs with controlled substitutions (e.g., halogenation, alkylation) are recommended .

Q. What methodologies are used to study interactions with biological targets?

  • Molecular docking : Predict binding modes with proteins (e.g., androgen receptors for prostate cancer applications) .
  • In vitro assays : Competitive binding assays (e.g., fluorescence polarization) quantify affinity for enzymes or receptors .
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) measures enthalpy/entropy contributions to binding .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

Discrepancies may arise from impurities, tautomerism, or solvent effects. Strategies include:

  • Multi-solvent NMR : Compare spectra in DMSO-d6_6 vs. CDCl3_3 to identify solvent-dependent shifts .
  • 2D NMR : HSQC and HMBC experiments clarify coupling patterns and confirm connectivity .
  • X-ray crystallography : Resolves absolute configuration and crystal packing effects .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueObserved Signals (Compound)Reference Compound (Analog)
1^1H NMRδ 8.2 ppm (thiazole H), δ 4.4 ppm (CH2_2O)δ 8.1 ppm (Ethyl 2-methyl-thiazole)
HRMS (ESI+)[M+H]+^+: m/z 355.08 (calc. 355.07)[M+H]+^+: m/z 341.06 (Ethyl analog)

Q. Table 2: Biological Activity Comparison

DerivativeTarget (IC50_{50})Key Substituent Effect
Parent compound (hydrobromide)Androgen receptor (1.2 µM)Aminomethyl enhances H-bonding
Ethyl 2-methyl-thiazole analogSame receptor (5.6 µM)Methyl reduces affinity

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